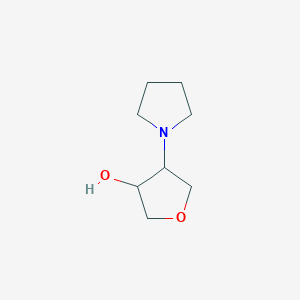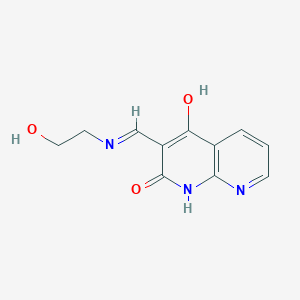
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C8H15NO2 It is characterized by a pyrrolidine ring attached to an oxolane ring, with a hydroxyl group at the third position of the oxolane ring
Aplicaciones Científicas De Investigación
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Safety and Hazards
Direcciones Futuras
The future directions for “4-(Pyrrolidin-1-yl)oxolan-3-ol” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by modifying the structure of existing compounds, as demonstrated by Asano et al. in their synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol typically involves the reaction of pyrrolidine with an appropriate oxolane derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking an electrophilic carbon in the oxolane ring. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the pyrrolidine and enhance its nucleophilicity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxolane ring can be reduced to form a more saturated compound.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxolane ring could produce a more saturated cyclic compound.
Mecanismo De Acción
The mechanism of action of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol can be compared to other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring, often used as a building block in organic synthesis.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, known for its biological activity and use in medicinal chemistry.
Propiedades
IUPAC Name |
4-pyrrolidin-1-yloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOMPVVYITSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175158.png)

